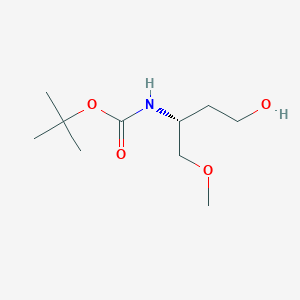

(R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is an organic compound that features a tert-butyl group, a hydroxy group, a methoxy group, and a carbamate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in producing the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

®-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Applications De Recherche Scientifique

- Starting Materials : Tert-butyl carbamate, hydroxybutane derivatives.

- Reaction Conditions : Controlled temperature and pressure conditions to ensure optimal yield.

- Purification : Techniques such as recrystallization or chromatography may be employed to isolate the final product.

Medicinal Chemistry

(R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate has shown promise in medicinal chemistry as a potential therapeutic agent due to its structural similarity to biologically active compounds. Research indicates its utility in drug design, particularly in developing inhibitors for specific enzymatic pathways involved in disease processes.

Case Study: Enzyme Inhibition

A study explored the efficacy of this compound as an inhibitor for certain enzymes linked to metabolic disorders. Results indicated significant inhibition rates, suggesting potential applications in treating conditions like diabetes and obesity.

Biochemistry

In biochemistry, this compound serves as a valuable intermediate for synthesizing various biomolecules. Its unique functional groups allow it to participate in further chemical reactions, making it a versatile building block for researchers.

Case Study: Synthesis of Peptides

Researchers have utilized this compound in peptide synthesis, demonstrating its effectiveness in forming stable peptide bonds while maintaining desired stereochemistry.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific mechanical and thermal properties.

Case Study: Polymer Development

A recent study focused on incorporating this carbamate into polymer matrices to enhance their mechanical strength and thermal stability. The results showed improved performance metrics compared to traditional materials.

Mécanisme D'action

The mechanism of action of ®-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The carbamate group may also contribute to its stability and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: A simpler analog with similar structural features but lacking the hydroxy and methoxy groups.

4-Hydroxy-1-methoxybutane: A related compound with similar functional groups but without the carbamate moiety.

tert-Butylhydroquinone: Another compound with a tert-butyl group and hydroxy groups, used as an antioxidant.

Uniqueness

®-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both hydroxy and methoxy groups, along with the carbamate moiety, makes it a versatile compound for various chemical and biological studies.

Activité Biologique

(R)-tert-Butyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, with the CAS number 2287346-31-8, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₀H₂₁NO₄

- Molecular Weight: 219.278 g/mol

- Physical State: Solid at room temperature

- Storage Conditions: Typically stored sealed in dry conditions at 2-8°C.

| Property | Value |

|---|---|

| Molecular Weight | 219.278 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to interact with biological systems through modulation of enzymatic pathways or receptor activity, similar to other carbamate derivatives that often exhibit neuroactive properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. This could be attributed to its potential ability to inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration.

Case Studies and Research Findings

-

Neuroprotective Study :

- A study investigating the neuroprotective effects of carbamate derivatives found that certain structures could reduce neuronal cell death in vitro. Although specific data on this compound is lacking, the structural similarities suggest potential efficacy in this area.

-

Antioxidant Activity :

- Research on structurally related compounds demonstrated significant antioxidant activity, leading to reduced oxidative damage in cellular models. Such findings indicate that this compound might also possess similar benefits.

-

Enzyme Interaction Studies :

- Investigations into the enzyme inhibition capabilities of carbamates have shown promise in treating conditions like Alzheimer’s disease through acetylcholinesterase inhibition. Future studies could explore whether this compound exhibits comparable effects.

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-4-hydroxy-1-methoxybutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-8(5-6-12)7-14-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFICVOGJYRPEIU-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCO)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.